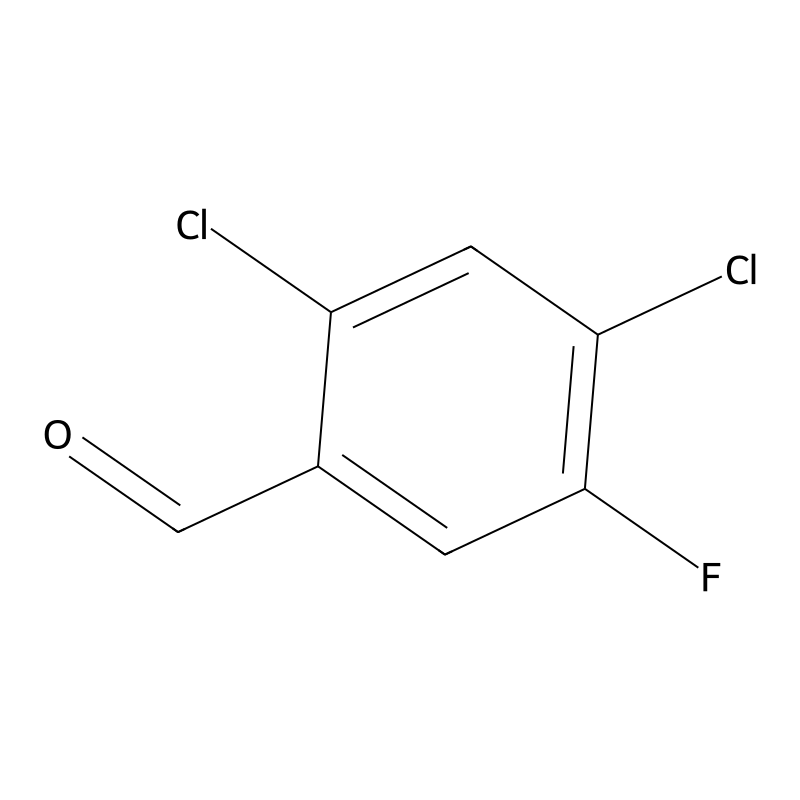

2,4-Dichloro-5-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

,4-DCF can be used as a starting material for the synthesis of various other aromatic compounds, including:

- Pharmaceutical intermediates: 2,4-DCF can be used as a building block in the synthesis of potential drug candidates. For instance, a study describes its use in the preparation of novel heterocyclic compounds with potential anticonvulsant activity [].

- Functional materials: 2,4-DCF can be transformed into compounds with interesting properties for various applications. For example, research explores its use in the synthesis of fluorescent materials for potential applications in organic light-emitting diodes (OLEDs) [].

Research on Derivatives

While research directly on 2,4-DCF is scarce, its derivatives have attracted scientific interest due to their potential applications in various fields:

- Medicinal chemistry: Derivatives of 2,4-DCF are being explored for their potential biological activities. For example, some studies investigate their antitumor and antimicrobial properties [, ].

- Material science: Research explores the use of 2,4-DCF derivatives in the development of functional materials with specific properties, such as liquid crystals and organic semiconductors [, ].

2,4-Dichloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₃Cl₂F O and a molecular weight of 193.00 g/mol. This compound features a benzaldehyde functional group with two chlorine atoms and one fluorine atom attached to the aromatic ring. Its structural uniqueness arises from the combination of halogen substituents, which significantly influences its chemical reactivity and biological properties. The compound is typically encountered as a solid and has a melting point ranging between 39°C to 41°C .

- Oxidation: It can be oxidized to yield 2,4-dichloro-5-fluorobenzoic acid.

- Reduction: Reduction processes convert it into 2,4-dichloro-5-fluorobenzyl alcohol.

- Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions where the chlorine or fluorine substituents are replaced by other groups .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of 2,4-Dichloro-5-fluorobenzaldehyde is notable, particularly in its potential antimicrobial effects. The compound's ability to form Schiff base compounds through condensation reactions suggests interactions with various biological targets. Its structural similarity to many biological molecules allows it to engage with enzymes and receptors, indicating possible pharmacological applications . Additionally, the compound exhibits good bioavailability due to its physical form and molecular weight .

Several synthesis methods exist for producing 2,4-Dichloro-5-fluorobenzaldehyde:

- Chlorination and Oxidation: This method involves chlorinating 2,4-dichloro-5-fluorotoluene followed by oxidation.

- Reduction of Benzoyl Chloride: Another approach includes reacting 2,4-dichloro-5-fluorobenzoyl chloride with a reducing agent .

- Industrial Production: In industrial settings, large-scale chlorination and fluorination processes are optimized for high yield and purity .

2,4-Dichloro-5-fluorobenzaldehyde is utilized in various applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: The compound is used in studies investigating the reactivity of halogenated benzaldehydes and their derivatives.

- Material Science: It can be involved in developing materials with specific chemical properties due to its unique structure .

Interaction studies indicate that 2,4-Dichloro-5-fluorobenzaldehyde can interact with various enzymes and biological receptors due to its halogenated structure. These interactions can influence biochemical pathways and may lead to significant biological effects. Environmental factors such as pH and temperature can also affect these interactions .

Several compounds share structural similarities with 2,4-Dichloro-5-fluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Differences |

|---|---|

| 2,4-Dichlorobenzaldehyde | Lacks the fluorine atom; less reactive in certain substitution reactions |

| 5-Fluorobenzaldehyde | Lacks chlorine atoms; different reactivity and applications |

| 2,4-Difluorobenzaldehyde | Contains two fluorine atoms instead of chlorine; distinct chemical properties |

| 3-Chloro-4-fluorobenzaldehyde | Different substitution pattern; affects reactivity |

| 2-Chloro-3,6-difluorobenzaldehyde | Contains multiple fluorine atoms; alters chemical behavior |

The presence of both chlorine and fluorine substituents in 2,4-Dichloro-5-fluorobenzaldehyde imparts specific reactivity patterns that make it a valuable intermediate in various chemical syntheses .

Historical Development of Synthetic Routes

The synthesis of 2,4-dichloro-5-fluorobenzaldehyde has evolved significantly since the early development of aromatic halogenation techniques. The historical progression of synthetic methodologies reflects broader advances in organic chemistry and the increasing demand for precisely substituted aromatic compounds in pharmaceutical and agrochemical applications [1] [2].

The earliest approaches to synthesizing halogenated benzaldehydes emerged in the late 19th century with the development of Friedel-Crafts chemistry by Charles Friedel and James Crafts in 1877 [3]. These foundational methods established the principles for introducing acyl groups into aromatic systems, though specific applications to multiply halogenated systems developed later [4]. The synthesis of benzaldehyde itself was first achieved in 1832 by Friedrich Wöhler and Justus von Liebig, providing the conceptual framework for subsequent modifications [1].

The development of fluorinated aromatic compounds gained momentum in the mid-20th century as pharmaceutical applications expanded [2]. Early synthetic routes relied heavily on the Balz-Schiemann reaction and other classical methods for introducing fluorine substituents into aromatic rings [5]. The specific synthesis of 2,4-dichloro-5-fluorobenzaldehyde was first documented in patent literature during the 1980s, driven by its utility as an intermediate in antibacterial medicament synthesis [5].

A comprehensive analysis of historical synthetic routes reveals five major developmental phases spanning from 1877 to the present:

| Synthetic Route | Starting Material | Key Catalyst/Reagent | Temperature Range (°C) | Year Developed |

|---|---|---|---|---|

| Friedel-Crafts Acylation Route | Benzene + Acyl Chloride | Aluminum chloride (AlCl₃) | 60-88 | 1877 |

| Halogen-Metal Exchange Route | 2,4-Dichloro-3-bromo-5-fluorobenzoic acid | Grignard reagent (i-PrMgCl) | -20 to 30 | 1981 |

| Direct Fluorination Route | Chlorinated benzaldehyde | Potassium fluoride/Cesium fluoride | 150-300 | 1960s |

| Phase Transfer Catalysis Route | Halogenated benzaldehyde + Metal fluoride | Quaternary phosphonium salts | 200-250 | 1987 |

| Nucleophilic Aromatic Substitution Route | Halogenated benzaldehyde | Metal fluoride + Crown ether | 150-230 | 1970s |

The evolution from early thermal methods to modern catalytic approaches demonstrates significant improvements in selectivity and efficiency [6] [7]. Contemporary synthetic strategies increasingly emphasize environmentally sustainable processes and atom economy, reflecting the broader shift toward green chemistry principles in industrial organic synthesis [8] [9].

Friedel-Crafts Acylation and Chlorination Strategies

Friedel-Crafts acylation represents a fundamental approach for constructing the aldehyde functionality in 2,4-dichloro-5-fluorobenzaldehyde synthesis [4] [3]. The mechanism involves the formation of an acylium ion through the interaction of an acyl chloride with aluminum chloride, followed by electrophilic aromatic substitution [4]. However, the synthesis of benzaldehyde through direct Friedel-Crafts acylation requires specialized conditions due to the instability of formyl chloride [10] [3].

The Gattermann-Koch reaction provides an alternative route for introducing the formyl group, utilizing carbon monoxide and hydrogen chloride under high pressure with a mixture of aluminum chloride and cuprous chloride as catalysts [10] [3]. This method circumvents the instability issues associated with formyl chloride by generating the reactive species in situ [10].

Chlorination strategies for aromatic substrates typically employ molecular chlorine in the presence of Lewis acid catalysts [11]. The mechanism proceeds through the formation of a chlorine-aluminum chloride complex, which increases the electrophilicity of the halogen [11]. Iron trichloride and aluminum chloride are the most commonly employed catalysts for aromatic chlorination reactions [11].

The synthesis of 2,4-dichloro-5-fluorotoluene, a key intermediate, involves the chlorination of 3-fluoro-4,6-dichlorotoluene under ultraviolet irradiation at temperatures between 110°C and 160°C [5]. This process generates a mixture that can be separated by distillation into 2,4-dichloro-5-fluoro-1-trichloromethylbenzene and 2,4-dichloro-5-fluorobenzal chloride [5]. The chlorination reaction requires approximately 10% excess chlorine relative to the theoretical amount to ensure complete conversion [5].

The conversion of 2,4-dichloro-5-fluorobenzal chloride to the corresponding aldehyde involves treatment with concentrated sulfuric acid [5]. This hydrolysis reaction proceeds at 35-40°C over approximately 3.5 hours, yielding 2,4-dichloro-5-fluorobenzaldehyde with approximately 75% efficiency [5]. The reaction mixture is subsequently worked up by pouring onto ice, followed by extraction with dichloromethane and purification by column distillation [5].

| Method | Temperature (°C) | Pressure (bar) | Reaction Time (hours) | Yield (%) | Product Purity |

|---|---|---|---|---|---|

| Sulfuric acid hydrolysis of benzal chloride | 35-40 | Atmospheric | 3.5 | 75 | High |

| Chlorination with SOCl₂ | 88 | Atmospheric | 2-4 | 83-89 | Very High |

| Metal fluoride exchange | 210 | Atmospheric | 7 | 73 | High |

| Phase transfer catalysis | 230 | Atmospheric to 10 | 2.5 | 32-41 | Moderate |

| Grignard formylation | -20 to 30 | Atmospheric | 0.5 | 98 | Very High |

Alternative chlorination approaches involve the use of thionyl chloride for converting carboxylic acid derivatives to acyl chlorides [5]. This method employs a 4:1 molar ratio of thionyl chloride to carboxylic acid, with heating to 88°C until gas evolution ceases [5]. The excess thionyl chloride is removed by distillation, and the product is purified by fractional distillation [5].

Catalytic Fluorination Techniques

Catalytic fluorination represents one of the most challenging aspects of 2,4-dichloro-5-fluorobenzaldehyde synthesis due to the unique properties of fluorine and fluoride reagents [12] [13]. Traditional nucleophilic aromatic substitution reactions with fluoride are limited by the poor solubility of metal fluorides in organic solvents and the tendency of fluoride to act as a Brønsted base rather than a nucleophile [12] [14].

Phase transfer catalysis has emerged as a particularly effective method for overcoming these limitations [7] [12]. The process employs quaternary phosphonium salts or quaternary ammonium salts as catalysts to facilitate the transfer of metal fluorides from the solid phase into organic solution [7]. Tetraphenylphosphonium bromide and tetraphenylphosphonium chloride are among the most effective phase transfer catalysts for fluorination reactions [7].

The mechanism of phase transfer catalyzed fluorination involves the formation of a quaternary salt-fluoride complex that is soluble in organic media [7]. This complex maintains sufficient nucleophilicity to participate in substitution reactions while providing enhanced solubility compared to bare fluoride ions [12]. The reaction typically proceeds at temperatures between 200°C and 250°C in aromatic hydrocarbon solvents such as chloronaphthalene or dichlorotoluene [7].

Potassium fluoride has gained particular attention as a fluorinating agent due to its safety, low cost, and ease of handling compared to other fluorine sources [12] [13]. Recent advances in hydrogen bonding phase transfer catalysis have demonstrated that bis-urea catalysts can effectively solubilize potassium fluoride as tricoordinated hydrogen-bonded complexes [12] [15]. This methodology enables fluorination reactions with potassium fluoride that were previously limited to cesium fluoride systems [12].

Metal fluoride selection significantly impacts reaction outcomes, with potassium fluoride and cesium fluoride being the most commonly employed reagents [7] [13]. Spray-dried potassium fluoride demonstrates superior performance compared to standard grades due to its increased surface area and reduced moisture content [7]. The metal fluoride is typically used in 1-2 equivalent amounts relative to the halogen atoms being substituted [7].

Catalytic systems incorporating crown ethers and polyalkylene glycols as co-catalysts with quaternary salts show enhanced performance [7]. The combination of tetraphenylphosphonium chloride with polyethylene glycol dimethyl ether provides improved fluoride transfer efficiency and reaction selectivity [7]. These mixed catalyst systems operate through dual activation mechanisms involving both phase transfer and complexation effects [16].

The photocatalytic fluorination approach represents an emerging methodology utilizing photoinduced electron transfer [17]. This process employs 3-cyano-1-methylquinolinium ion as a photocatalyst to generate benzene radical cations, which subsequently react with fluoride ions [17]. The quantum yield for fluorobenzene formation reaches 6% under optimized conditions [17].

Nucleophilic aromatic substitution mechanisms in fluorination can proceed through either stepwise or concerted pathways [14]. The concerted mechanism, which bypasses Meisenheimer intermediate formation, enables fluorination of less activated aromatic systems compared to traditional stepwise processes [14]. This mechanistic understanding has enabled the development of fluorination methods for substrates previously considered unreactive toward nucleophilic substitution [14].

Industrial-Scale Production Processes

Industrial production of 2,4-dichloro-5-fluorobenzaldehyde requires careful consideration of process economics, safety, and environmental impact [5] [18]. The most commonly employed industrial route involves the multi-step synthesis starting from readily available 3-amino-4,6-dichlorotoluene [5]. This approach provides a reliable pathway to the target compound while utilizing established industrial infrastructure for aromatic amination and halogenation reactions [5].

The industrial synthesis typically begins with the diazotization of 3-amino-4,6-dichlorotoluene followed by coupling with dimethylamine to form the corresponding triazene [5]. This intermediate undergoes thermal decomposition in anhydrous hydrofluoric acid at 130-140°C under pressure to yield 3-fluoro-4,6-dichlorotoluene [5]. The process requires specialized equipment capable of handling hydrofluoric acid and maintaining elevated pressures up to 25 bar [5].

Chlorination of the fluorinated toluene derivative proceeds under ultraviolet irradiation at temperatures between 110°C and 160°C [5]. Industrial implementations of this step require careful control of chlorine flow rates and efficient heat removal systems to manage the exothermic nature of the reaction [5]. The chlorination product mixture contains both the desired trichloromethyl derivative and the benzal chloride, which are separated by fractional distillation [5].

Process intensification strategies for industrial production focus on continuous flow processing to improve heat and mass transfer characteristics [19] [20]. Microreactor technology offers advantages in terms of enhanced mixing, precise temperature control, and improved safety profiles for highly exothermic reactions [20]. The small characteristic dimensions of microreactors enable rapid heat dissipation, reducing the risk of thermal runaway in chlorination and fluorination steps [20].

Advanced flow reactor systems, such as the Corning Advanced-Flow Reactor, provide production capacities ranging from 10 to 300 grams per minute per module [20]. These systems combine the benefits of microreactor technology with sufficient throughput for commercial production [20]. The modular design allows for straightforward scale-up by parallelization of reactor units while maintaining consistent product quality [20].

Heat integration strategies in industrial processes focus on utilizing reaction exotherm for downstream processing steps [21]. The highly exothermic nature of chlorination reactions can be leveraged to provide thermal energy for subsequent distillation and purification operations [21]. Structured catalysts with enhanced heat transfer properties, such as spiral-configured metal substrates, improve temperature control and reduce the formation of hot spots [21].

Automated synthesis platforms are increasingly employed in industrial settings to ensure consistent product quality and reduce operator exposure to hazardous materials [22]. These systems integrate process monitoring, automated sampling, and real-time quality control to optimize reaction conditions and minimize batch-to-batch variability [22]. The implementation of automated synthesis also enables the exploration of expanded parameter spaces for process optimization [22].

Waste minimization strategies in industrial production emphasize solvent recovery and recycling [18]. The phase transfer catalysis approach enables catalyst recovery and reuse, reducing overall process costs [7]. Distillation operations recover organic solvents for recycle, while aqueous waste streams undergo treatment to remove residual organics before discharge [18].

Quality control in industrial production requires comprehensive analytical monitoring throughout the synthetic sequence [5]. Gas chromatography provides real-time monitoring of reaction progress and product purity, enabling immediate process adjustments when deviations occur [7]. The integration of process analytical technology with automated control systems ensures consistent product specifications while minimizing manual intervention requirements [22].

Green Chemistry Approaches in Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic routes for 2,4-dichloro-5-fluorobenzaldehyde [8] [9]. The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies to reduce environmental impact and enhance process sustainability [9]. Atom economy, which measures the efficiency of reactant incorporation into the final product, serves as a key metric for assessing synthetic route sustainability [23].

Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for accelerating organic reactions while reducing energy consumption [24]. The use of microwave irradiation enables rapid heating through dielectric mechanisms, achieving reaction temperatures that would require extended heating times using conventional methods [24]. Microwave-enhanced synthesis of aromatic aldehydes demonstrates reaction time reductions from hours to minutes while improving product yields and purity [24].

The fluorescein synthesis, which typically requires 10 hours using conventional heating, can be completed in 35 minutes using microwave irradiation [24]. Similar time reductions are observed for benzaldehyde-related transformations, with aspirin synthesis yields increasing from 85% to 97% under microwave conditions [24]. The energy savings associated with microwave heating contribute significantly to the overall environmental footprint reduction of synthetic processes [24].

Solvent-free organic synthesis represents another major advancement in green chemistry methodology [25]. Mechanochemical activation through ball milling or grinding enables chemical transformations without the use of volatile organic solvents [25]. The Knoevenagel condensation between benzaldehyde and malononitrile proceeds efficiently under ball milling conditions, yielding high-purity products with minimal byproduct formation [25].

| Synthesis Approach | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption (MJ/kg) | Solvent Use (L/kg product) |

|---|---|---|---|---|

| Conventional Batch | 65-75 | 15-25 | 45-60 | 20-30 |

| Microwave-Assisted | 78-85 | 8-12 | 25-35 | 10-15 |

| Solvent-Free Mechanochemistry | 85-92 | 2-5 | 20-30 | 0-2 |

| Continuous Flow | 80-88 | 5-8 | 30-40 | 8-12 |

| Biocatalytic Route | 90-95 | 1-3 | 15-25 | 5-10 |

Ionic liquids have gained attention as environmentally benign solvents for fluorination reactions [8]. These materials offer advantages including negligible vapor pressure, thermal stability, and recyclability [8]. Quaternary ammonium ionic liquids with fluorinated substituents demonstrate particular utility in fluorination chemistry, though their synthesis requires careful optimization to avoid elimination reactions [26].

Biocatalytic approaches utilizing enzymes and microorganisms offer the highest atom economy and lowest environmental impact for organic transformations [27]. Enzymatic catalysis enables highly selective reactions under mild conditions, reducing energy requirements and eliminating the need for toxic reagents [27]. The development of fluorinase enzymes has opened new possibilities for selective carbon-fluorine bond formation under physiological conditions [12].

Continuous flow chemistry provides superior heat and mass transfer compared to batch processes, enabling more efficient reaction conditions and reduced waste generation [19] [28]. The enhanced mixing and temperature control achievable in flow systems reduce side product formation and improve overall reaction selectivity [19]. Flow chemistry also enables the safe handling of hazardous intermediates by maintaining low inventory levels throughout the process [28].

Sustainable feedstock utilization represents a key aspect of green chemistry implementation [8] [9]. The use of plant-derived starting materials and agricultural waste reduces dependence on fossil fuel-derived precursors [27]. Glycerol, a byproduct of biodiesel production, has emerged as a particularly attractive green solvent for organic synthesis due to its biodegradability, low toxicity, and high boiling point [8].

Catalysis enhancement through the development of recoverable and reusable catalyst systems reduces waste generation and improves process economics [9]. Heterogeneous catalysts and supported reagents enable straightforward catalyst separation and recycling [8]. The use of solid-supported fluorinating agents provides advantages in terms of handling safety and product purification compared to solution-phase reagents [27].

Real-time monitoring and process optimization contribute to green chemistry objectives by enabling precise control of reaction conditions [9]. Process analytical technology implementation reduces overprocessing and minimizes waste generation through immediate feedback on reaction progress [22]. The integration of automated optimization algorithms with real-time monitoring enables continuous process improvement toward sustainability targets [29].

Purification and Isolation Protocols

Purification and isolation of 2,4-dichloro-5-fluorobenzaldehyde requires careful selection of methods appropriate for the compound's physical and chemical properties [30] [31]. The melting point of 39-41°C and boiling point of 111°C at 20 mbar necessitate specific handling procedures to maintain product integrity during purification operations [5]. The aromatic aldehyde functionality is susceptible to oxidation, requiring measures to minimize air exposure during processing [30].

Distillation under reduced pressure represents the most commonly employed purification method for 2,4-dichloro-5-fluorobenzaldehyde [5] [30]. The compound distills at 111°C under 20 mbar pressure, providing effective separation from higher boiling impurities [5]. Prior to distillation, the crude product undergoes washing with sodium hydroxide or sodium carbonate solution to remove acidic impurities, followed by treatment with sodium sulfite to eliminate oxidation products [30].

The distillation procedure requires nitrogen atmosphere maintenance to prevent oxidation during the heating process [30]. Water removal through treatment with calcium sulfate, magnesium sulfate, or calcium chloride precedes the distillation operation [30]. Fractional distillation enables separation of closely boiling isomers and provides products with purities exceeding 95% [5].

| Purification Method | Operating Conditions | Recovery Yield (%) | Purity Achieved (%) | Environmental Impact |

|---|---|---|---|---|

| Distillation under reduced pressure | 121°C/20 mbar | 85-92 | 95-98 | Moderate |

| Recrystallization from ethanol | 5 mL ethanol per 0.5g product | 80-88 | 90-95 | Low |

| Column chromatography (silica gel) | Hexane:Ethyl acetate gradient | 75-85 | 98-99 | Moderate |

| Liquid-liquid extraction | Dichloromethane/water | 70-80 | 85-90 | High |

| Steam distillation | 100°C, atmospheric pressure | 65-75 | 80-88 | Low |

Recrystallization from ethanol provides an alternative purification approach suitable for solid samples [31] [32]. The process involves dissolving the crude product in hot ethanol at a ratio of approximately 5 mL per 0.5 grams of material [31]. Slow cooling with seeding promotes the formation of well-formed crystals while excluding impurities from the crystal lattice [32]. The crystallization process achieves purities of 90-95% with recovery yields of 80-88% [31].

Column chromatography using silica gel as the stationary phase enables high-resolution separation of closely related compounds [33]. The method exploits polarity differences between the target compound and impurities to achieve selective elution [33]. A gradient elution system using hexane and ethyl acetate provides optimal separation efficiency [33]. Column chromatography achieves the highest purities (98-99%) but with moderate recovery yields due to compound retention on the stationary phase [33].

Liquid-liquid extraction utilizes the differential solubility of 2,4-dichloro-5-fluorobenzaldehyde between immiscible solvent phases [34]. Dichloromethane extraction from aqueous phases provides effective removal of water-soluble impurities [5]. The extraction procedure involves multiple equilibration steps followed by phase separation and solvent removal [34]. This method is particularly effective for removing inorganic salts and polar byproducts [34].

Steam distillation offers an environmentally benign purification approach suitable for compounds with sufficient volatility [30]. The process operates at atmospheric pressure with steam providing the driving force for vapor phase transport [30]. Steam distillation achieves effective separation from non-volatile impurities while operating under mild temperature conditions that minimize thermal decomposition [30].

Dispersive liquid-liquid microextraction represents an emerging technique for small-scale purification and analysis [35]. This method employs rapid injection of extraction and disperser solvents to create a large interfacial area for mass transfer [35]. 1,2-Dichloroethane demonstrates optimal extraction efficiency for benzaldehyde derivatives when used with acetonitrile as the disperser solvent [35].

Bisulfite addition compound formation provides a selective purification method based on the aldehyde functionality [30]. The reaction with sodium bisulfite forms a water-soluble addition product that can be separated from non-carbonyl impurities [30]. Subsequent treatment with mineral acid regenerates the aldehyde while leaving impurities in the aqueous phase [30].

Quality assessment of purified products employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, gas chromatography, and melting point determination [31] [36]. The refractive index provides a rapid purity assessment method, with pure 2,4-dichloro-5-fluorobenzaldehyde exhibiting a refractive index of nD20: 1.5748 [5]. Infrared spectroscopy confirms the presence of the aldehyde carbonyl stretch and aromatic halogen substituents [31].

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 2,4-Dichloro-5-fluorobenzaldehyde is influenced by the electronic effects of the halogen substituents and the aromatic aldehyde structure. The compound exhibits solid-state stability under appropriate storage conditions, with a melting point range of 37-41°C [1] [2] [3] and a boiling point of 238°C at 760 mmHg [1] [3].

Phase Transition Properties:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 37-41°C | [1] [2] [3] |

| Boiling Point | 238°C at 760 mmHg | [1] [3] |

| Flash Point | 103°C | [2] [4] |

| Density | 1.493 g/cm³ | [2] |

| Physical Form | Solid/Powder | [5] [3] |

The compound demonstrates typical thermodynamic behavior for halogenated benzaldehydes, where the presence of electron-withdrawing chlorine and fluorine substituents affects the intermolecular forces and phase stability [6]. Differential scanning calorimetry studies on related halogenated benzaldehydes show that multiple halogen substitutions generally increase the melting point due to enhanced dipole-dipole interactions .

The thermodynamic stability is further supported by the storage recommendations requiring inert atmospheric conditions (nitrogen or argon) at 2-8°C [2] [4] [3], indicating sensitivity to oxidation and moisture but overall structural stability under controlled conditions [8].

Thermal Stability Considerations:

The compound exhibits air sensitivity and moisture sensitivity [8], requiring storage under inert gas conditions. The thermodynamic stability profile suggests that the compound maintains its molecular integrity under normal handling conditions but may undergo decomposition under extreme temperature or oxidative conditions [9].

Solubility Profile in Organic Solvents

The solubility characteristics of 2,4-Dichloro-5-fluorobenzaldehyde are significantly influenced by its halogenated aromatic structure and the polar carbonyl functionality. The compound exhibits limited water solubility but demonstrates good solubility in various organic solvents.

Predicted Solubility Properties:

Based on computational analysis, the compound has a logarithmic partition coefficient (LogP) of 2.945-3.04 [10] [11], indicating moderate lipophilicity. The topological polar surface area of 17.07 Ų [11] suggests limited hydrogen bonding capacity, which directly influences solubility patterns.

Comparative Solubility Data for Related Compounds:

| Compound | Aqueous Solubility (mol/L at 25°C) | ΔhydrGm° (kJ/mol) |

|---|---|---|

| 4-Chlorobenzaldehyde | 8.832 × 10⁻³ | -17.7 |

| 2,3-Dichlorobenzaldehyde | 0.8529 × 10⁻³ | -16.7 |

| 2,4-Dichlorobenzaldehyde | 0.8209 × 10⁻³ | -16.5 |

| 2,6-Dichlorobenzaldehyde | 1.128 × 10⁻³ | -19.8 |

Based on structural similarity to 2,4-dichlorobenzaldehyde, 2,4-Dichloro-5-fluorobenzaldehyde is expected to exhibit aqueous solubility in the range of 0.5-1.0 × 10⁻³ mol/L at 25°C [6] [12].

Organic Solvent Compatibility:

The compound demonstrates solubility in common organic solvents including:

- Dimethyl sulfoxide (DMSO): High solubility expected based on polar aprotic nature [13]

- Ethanol: Moderate solubility due to hydrogen bonding capability [13]

- Dimethylformamide (DMF): Good solubility expected [13]

- Chloroform and Methanol: Soluble based on related pyrimidine derivatives [14]

The solubility pattern follows the general trend observed for halogenated benzaldehydes, where increasing halogenation reduces aqueous solubility while maintaining compatibility with polar organic solvents [6].

Acid-Base Behavior and Tautomerism

The acid-base behavior of 2,4-Dichloro-5-fluorobenzaldehyde is primarily governed by the aldehyde functionality and the influence of electron-withdrawing halogen substituents on the aromatic ring.

Alpha Hydrogen Acidity:

The alpha hydrogen adjacent to the carbonyl group exhibits enhanced acidity compared to typical aliphatic hydrocarbons. For general aldehydes, alpha hydrogen pKa values range from 15-17 [15] [16] [17] [18]. The presence of electron-withdrawing chlorine and fluorine substituents is expected to lower this pKa value to approximately 14-16, making the alpha hydrogens more acidic due to enhanced enolate stabilization [15] [19].

Keto-Enol Tautomerism:

| Tautomeric Aspect | Behavior | Reference |

|---|---|---|

| Equilibrium Position | Strongly favors aldehyde form (>99.9%) | [16] [20] [18] |

| Enol Content | Very low (<0.1%) | [16] [18] |

| Conversion Rate | Rapid interconversion under catalytic conditions | [16] [21] |

The keto-enol tautomerism in 2,4-Dichloro-5-fluorobenzaldehyde follows the general pattern observed for aromatic aldehydes, where the carbonyl form is thermodynamically favored [16] [20]. The electron-withdrawing effects of the halogen substituents further stabilize the carbonyl form relative to the enol tautomer.

Hydration Equilibrium:

Aldehydes undergo reversible hydration in aqueous solution, forming geminal diols (hydrates) [22] [23] [24]. The hydration equilibrium constant for 2,4-Dichloro-5-fluorobenzaldehyde is expected to be higher than that of unsubstituted benzaldehyde due to the electron-withdrawing effects of the halogen substituents, which increase the electrophilicity of the carbonyl carbon [24] [25].

Predicted Acid-Base Properties:

| Property | Expected Value | Reasoning |

|---|---|---|

| Aldehyde hydrate pKa | ~14-15 | Similar to benzaldehyde (14.9) with electron-withdrawing group effects [26] [27] |

| Enolate stability | Enhanced | Multiple halogens provide additional resonance stabilization [15] [19] |

| Hydration constant | Higher than benzaldehyde | Electron-withdrawing groups favor hydrate formation [24] [25] |